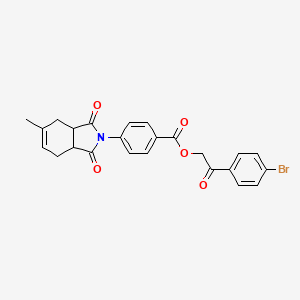![molecular formula C22H20N4OS B11618134 N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B11618134.png)
N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- N-(2-cyanophenyl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]butanamide, also known as Compound X , belongs to the class of sulfonamide derivatives .
- Its chemical formula is C24H20N4O2S .
- The compound features a cyanophenyl group, a pyrimidine ring, and a sulfanyl (thiol) moiety.
- It exhibits interesting pharmacological properties due to its unique structure.
Méthodes De Préparation
- Synthetic Routes :
- One common synthetic route involves the reaction of 4-methyl-6-phenylpyrimidin-2-thiol with 2-bromoacetophenone in the presence of a base (such as potassium carbonate or sodium hydride ).
- The resulting intermediate undergoes cyano group introduction using copper(I) cyanide or a related reagent.
- Industrial Production :
- Industrial-scale production typically employs continuous flow processes or batch reactions.
- Optimization of reaction conditions ensures high yield and purity.
Analyse Des Réactions Chimiques
- Reactions :
- Oxidation : Compound X can undergo oxidation at the sulfur atom to form a sulfoxide or sulfone.
- Reduction : Reduction of the cyano group yields the corresponding amine.
- Substitution : Halogenation or other substitution reactions occur at the phenyl ring.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
- Reduction : Hydrogen gas with a suitable catalyst (e.g., Pd/C ).
- Substitution : Halogenating agents (e.g., bromine , chlorine ).
- Major Products :
- Oxidation yields sulfoxide or sulfone derivatives.
- Reduction leads to the corresponding amine.
- Substitution results in halogenated derivatives.
Applications De Recherche Scientifique
- Chemistry : Compound X serves as a versatile building block for designing novel molecules due to its unique combination of functional groups.
- Biology : Researchers explore its potential as a protein kinase inhibitor or a ligand for metal ions .
- Medicine : Investigations focus on its anti-inflammatory, antitumor, or antimicrobial properties.
- Industry : It finds applications in materials science (e.g., liquid crystals, OLEDs).
Mécanisme D'action
- Compound X likely exerts its effects through interactions with specific enzymes or receptors .
- It may modulate cellular signaling pathways, affecting cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
- Similar Compounds :
- Compound Y : Shares the pyrimidine scaffold but lacks the cyanophenyl group.
- Compound Z : Contains a similar thiol moiety but with a different aromatic ring.
- Uniqueness of Compound X :
- The combination of cyanophenyl, pyrimidine, and sulfanyl groups distinguishes it from other analogs.
Remember that this overview provides a concise summary, and further research can explore specific aspects in greater depth
Propriétés
Formule moléculaire |
C22H20N4OS |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-(2-cyanophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylbutanamide |
InChI |
InChI=1S/C22H20N4OS/c1-3-20(21(27)25-18-12-8-7-11-17(18)14-23)28-22-24-15(2)13-19(26-22)16-9-5-4-6-10-16/h4-13,20H,3H2,1-2H3,(H,25,27) |
Clé InChI |
BTKGMEWWYJQZGA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NC1=CC=CC=C1C#N)SC2=NC(=CC(=N2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5Z)-5-({2-[benzyl(methyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11618052.png)
![3-amino-N-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11618061.png)
![6-((5Z)-5-{[2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11618073.png)
![N-(4-chlorophenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11618075.png)
![ethyl {3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11618078.png)
![cyclopropyl{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}methanone](/img/structure/B11618091.png)
![6-[(2-Phenylquinazolin-4-yl)amino]hexanoic acid](/img/structure/B11618102.png)
![(5Z)-1-(1,3-benzodioxol-5-yl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11618109.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B11618111.png)
![6-imino-N-(3-methoxypropyl)-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11618114.png)

![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618120.png)

![2-(4-Chlorophenyl)-3-{[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]amino}-1,3-thiazolidin-4-one](/img/structure/B11618140.png)
